molecular formula C5H11NO2S2 B1664882 Aminoethyl-SS-propionic acid CAS No. 15579-00-7

Aminoethyl-SS-propionic acid

Cat. No. B1664882
CAS RN: 15579-00-7
M. Wt: 181.3 g/mol
InChI Key: HMMFDEBVQNRZLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aminoethyl-SS-propionic acid is a cleavable disulfide linker . It has been used in the synthesis of antibody-drug conjugates (ADCs) containing the antibody trastuzumab and a membrane-impermeable cytotoxin . This compound contains a terminal amine and carboxylic acid group . The disulfide bonds can be cleaved using Dithiothreitol (DTT) reagent .


Synthesis Analysis

Aminoethyl-SS-propionic acid is used in the synthesis of antibody-drug conjugates (ADCs) . The terminal amine can be reacted with carboxylic acid, activated NHS esters, and other carbonyl compounds .


Molecular Structure Analysis

The molecular formula of Aminoethyl-SS-propionic acid is C5H11NO2S2 . The InChI code is InChI=1S/C5H11NO2S2/c6-2-4-10-9-3-1-5(7)8/h1-4,6H2,(H,7,8) .


Chemical Reactions Analysis

Aminoethyl-SS-propionic acid is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . The disulfide bonds can be cleaved using Dithiothreitol (DTT) reagent .


Physical And Chemical Properties Analysis

Aminoethyl-SS-propionic acid is a solid substance . It has a molecular weight of 181.3 . It has a solubility of 16 mg/ml in DMF, 11 mg/ml in DMSO, and 5 mg/ml in PBS (pH 7.2) .

Scientific Research Applications

Application in Microbial Fermentation

Propionic acid, also known as propionate, is primarily used in the food industry and has found applications in the cosmetic, plastics, and pharmaceutical industries. Its production through microbial fermentation involves various metabolic pathways, including fermentative, biosynthetic, and amino acid catabolic pathways. Advancements in genome shuffling, omics technologies, and metabolic engineering are enhancing the potential of biological propionate production, although challenges in downstream purification remain (Gonzalez-Garcia et al., 2017).

Use in Sustainable Chemical Production

Propionic acid production from renewable sources like lignocellulosic biomass, specifically sweet sorghum bagasse hydrolysate, presents a sustainable alternative to petroleum-based methods. This approach not only offers environmental benefits but also shows promising results in terms of yield and productivity, especially when combined with glycerol co-fermentation and high cell density fermentation techniques (Ammar et al., 2020).

Insights from Comparative Metabolomics

Metabolomics studies on Propionibacterium acidipropionici have provided insights into the key metabolic nodes influencing propionic acid production. Identifying the differences in glycolysis, the Wood–Werkman cycle, and amino acid metabolism between strains can guide the optimization of production processes (Guan et al., 2015).

Advances in Biotechnological Production

Biotechnological production of propionic acid is gaining attention due to its environmental and economic benefits. Strategies like co-culture, genetic and metabolic engineering, immobilization techniques, and efficient bioreactor systems are being explored to enhance production efficiency and adaptability (Eş et al., 2017).

Application in Recovery and Extraction Processes

Research into the recovery of propionic acid from aqueous waste streams and fermentation broth highlights the importance of reactive extraction techniques. Studies on binary extractants and modifier–diluents systems provide valuable information for designing efficient propionic acid recovery processes (Keshav et al., 2009).

Propionic Acidemia: Neuropathological Insights

In the field of medical research, studies on propionic acidemia, a genetic disorder related to amino acid metabolism, have yielded significant neuropathological insights. Investigations into the brain changes in patients with this condition, especially concerning the basal ganglia, have improved understanding of its impact and potential therapeutic strategies (Hamilton et al., 1995).

Biocompatible Micelles for Drug Delivery

Innovative biocompatible and bioreducible micelles created from α-amino acid-based poly(disulfide urethane)s demonstrate potential in controlled drug delivery, exemplifying the application of propionic acid derivatives in biomedical engineering (Lu et al., 2015).

Corrosion Inhibition in Acidic Medium

The use of aminoethyl compounds, such as 1-(4-nitrophenyl)-5-amino-1H-tetrazole, in inhibiting the corrosion of stainless steel in acidic environments showcases the utility of propionic acid derivatives in industrial applications (Ehsani et al., 2014).

Exploring Metabolic Changes in Hyperammonemia

In propionic acidemia, the study of hyperammonemia and its metabolic associations helps in understanding the disorder's impact on amino acid and fatty acid metabolism, guiding clinical management (Filipowicz et al., 2006).

Bioreducible Polymers for Nucleic Acid Transfection

The development of bioreducible poly(urethane amine)s for gene transfection in stem cells signifies the contribution of propionic acid derivatives in the field of gene therapy and stem cell research (Ye et al., 2019).

Safety And Hazards

Aminoethyl-SS-propionic acid is not for human or veterinary use . It should be stored at -20°C . The product is considered safe for research use only .

Future Directions

Aminoethyl-SS-propionic acid is a promising compound in the field of antibody-drug conjugates (ADCs) . Its use in the synthesis of ADCs suggests potential applications in the treatment of diseases such as cancer .

properties

IUPAC Name

3-(2-aminoethyldisulfanyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2S2/c6-2-4-10-9-3-1-5(7)8/h1-4,6H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMMFDEBVQNRZLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSSCCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50409367
Record name Propanoic acid, 3-[(2-aminoethyl)dithio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50409367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aminoethyl-SS-propionic acid

CAS RN

15579-00-7
Record name Propanoic acid, 3-[(2-aminoethyl)dithio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50409367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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